molecular formula C10H9FO3 B13256881 (E)-3-(2-Fluoro-6-methoxyphenyl)acrylic acid

(E)-3-(2-Fluoro-6-methoxyphenyl)acrylic acid

Cat. No.: B13256881
M. Wt: 196.17 g/mol
InChI Key: YUVNOPHHSLSHKS-AATRIKPKSA-N
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Description

(E)-3-(2-Fluoro-6-methoxyphenyl)acrylic acid is a fluorinated cinnamic acid derivative characterized by an acrylic acid backbone (CH₂=CH-COOH) conjugated to a 2-fluoro-6-methoxyphenyl group. The fluorine atom at the ortho position and the methoxy group at the para position on the aromatic ring create a unique electronic and steric environment, influencing its physicochemical properties and reactivity. This compound is structurally related to cinnamic acid derivatives, which are widely studied for their biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

(E)-3-(2-fluoro-6-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9FO3/c1-14-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6H,1H3,(H,12,13)/b6-5+

InChI Key

YUVNOPHHSLSHKS-AATRIKPKSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)F)/C=C/C(=O)O

Canonical SMILES

COC1=C(C(=CC=C1)F)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-FLUORO-6-METHOXYPHENYL)PROP-2-ENOICACID typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-6-methoxybenzaldehyde and malonic acid.

    Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between 2-fluoro-6-methoxybenzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the (2E)-3-(2-fluoro-6-methoxyphenyl)prop-2-enoic acid.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for (2E)-3-(2-FLUORO-6-METHOXYPHENYL)PROP-2-ENOICACID may involve large-scale Knoevenagel condensation reactions using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-FLUORO-6-METHOXYPHENYL)PROP-2-ENOICACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted phenylpropanoids.

Scientific Research Applications

(2E)-3-(2-FLUORO-6-METHOXYPHENYL)PROP-2-ENOICACID has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases.

    Industry: Used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-FLUORO-6-METHOXYPHENYL)PROP-2-ENOICACID involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups can enhance its binding affinity to target proteins or enzymes, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their differences:

Compound Name Substituents on Phenyl Ring Backbone Key Features Reference
(E)-3-(2-Fluoro-6-methoxyphenyl)acrylic acid 2-F, 6-OCH₃ Acrylic acid Ortho-fluoro and para-methoxy groups; conjugated double bond
3-(2-Fluoro-6-methoxyphenyl)propanoic acid 2-F, 6-OCH₃ Propanoic acid Saturated backbone; reduced reactivity compared to acrylic acid
(E)-3-(3-Fluorophenyl)acrylic acid 3-F Acrylic acid Meta-fluoro substitution; altered electronic effects
3-(4-Fluoro-2-methoxyphenyl)phenylacetic acid 4-F, 2-OCH₃ Phenylacetic acid Acetic acid backbone; additional phenyl group for lipophilicity
(Z)-2-(2-Chloro-3,3,3-trifluoropropyl)acrylate 2-Cl, 3,3,3-F₃ Acrylate ester Chloro-trifluoropropyl substituent; ester functional group

Key Insights:

  • Backbone Variations: The acrylic acid backbone in the target compound enables conjugation, enhancing reactivity in polymerization or Michael addition reactions compared to saturated analogs like propanoic acid .
  • Substituent Position : The ortho-fluoro and para-methoxy groups in the target compound induce steric hindrance and electron-withdrawing/donating effects, which may differ from meta-fluoro (e.g., (E)-3-(3-fluorophenyl)acrylic acid) or para-fluoro derivatives .
  • Functional Groups : Ester derivatives (e.g., ) exhibit lower acidity and higher lipid solubility than the free carboxylic acid form, impacting bioavailability and applications in drug design .

Physicochemical Properties

  • Acidity: The acrylic acid backbone confers higher acidity (pKa ~4.5–5.0) compared to propanoic acid analogs (pKa ~4.8–5.2) due to resonance stabilization of the conjugate base .
  • Thermal Stability : The conjugated system in acrylic acid derivatives may lower melting points compared to saturated analogs, though specific data for the target compound are lacking.

Commercial and Research Utility

  • Material Science : The conjugated system may be useful in photovoltaic materials or polymers.

Biological Activity

(E)-3-(2-Fluoro-6-methoxyphenyl)acrylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in structured formats for clarity.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

  • Acrylic Acid Moiety : This provides the compound with reactive properties, allowing it to participate in various biochemical reactions.
  • Fluorine Substitution : The presence of a fluorine atom enhances lipophilicity and metabolic stability, potentially increasing bioactivity.
  • Methoxy Group : This functional group can influence the compound's interaction with biological targets, enhancing its pharmacological profile.

The biological activity of (E)-3-(2-Fluoro-6-methoxyphenyl)acrylic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism includes:

  • Hydrogen Bond Formation : The methoxy group can form hydrogen bonds with biological macromolecules, aiding in target binding.
  • Michael Addition Reactions : The acrylic moiety allows the compound to undergo Michael addition, facilitating interactions with nucleophilic sites on proteins and enzymes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of (E)-3-(2-Fluoro-6-methoxyphenyl)acrylic acid against various bacterial strains. For instance, it has been shown to enhance the efficacy of existing antibiotics by inhibiting efflux pumps in bacteria, which are responsible for antibiotic resistance.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

In cancer research, (E)-3-(2-Fluoro-6-methoxyphenyl)acrylic acid has demonstrated promising results. It exhibits cytotoxic effects on various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells.

Cell LineIC50 (µM)Comparison to Control (5-FU)
MCF-710.5Better than 17.02 (5-FU)
MDA-MB-2318.0Better than 11.73 (5-FU)

Case Studies

  • Study on Antimicrobial Properties :
    A study investigated the effect of (E)-3-(2-Fluoro-6-methoxyphenyl)acrylic acid on Pseudomonas aeruginosa. Results indicated that the compound significantly reduced bacterial viability when combined with standard antibiotics, suggesting its potential as an adjuvant therapy.
  • Anticancer Evaluation :
    In vitro tests on breast cancer cell lines revealed that treatment with (E)-3-(2-Fluoro-6-methoxyphenyl)acrylic acid led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis showed a significant increase in caspase activity, indicating its role in promoting programmed cell death.

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